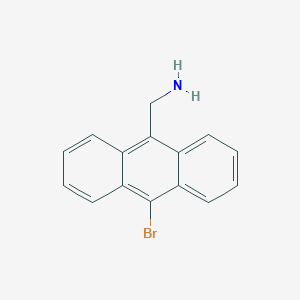

10-Bromo-9-anthracenemethanamine

CAS No.:

Cat. No.: VC17981239

Molecular Formula: C15H12BrN

Molecular Weight: 286.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12BrN |

|---|---|

| Molecular Weight | 286.17 g/mol |

| IUPAC Name | (10-bromoanthracen-9-yl)methanamine |

| Standard InChI | InChI=1S/C15H12BrN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H,9,17H2 |

| Standard InChI Key | IIBLCZRKOFLPIY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)CN |

Introduction

Chemical Identity and Structural Characteristics

10-Bromo-9-anthracenemethanamine (C₁₅H₁₂BrN) features a planar anthracene core substituted with a bromine atom at the 10-position and a methanamine group (-CH₂NH₂) at the 9-position. The anthracene system’s conjugated π-electrons confer rigidity and electronic delocalization, while the bromine and amine substituents introduce sites for electrophilic and nucleophilic reactivity, respectively.

Molecular Geometry and Crystallography

While no single-crystal X-ray data exists for this compound, structural analogs such as 9-Bromo-10-phenylanthracene (C₂₀H₁₃Br) exhibit planar anthracene frameworks with substituent-dependent packing motifs . The methanamine group’s orientation likely induces minor steric distortions, as observed in amine-functionalized polyaromatic hydrocarbons.

Spectroscopic Properties

-

UV-Vis Spectroscopy: Anthracene derivatives typically absorb in the 300–400 nm range due to π→π* transitions. Bromination red-shifts absorption maxima by 10–20 nm, as seen in 9-Bromo-10-phenylanthracene (λₐᵦₛ ≈ 380 nm) .

-

NMR Spectroscopy: ¹H NMR of analogous compounds shows aromatic protons at δ 7.3–8.6 ppm and amine protons at δ 1.5–2.5 ppm .

-

Mass Spectrometry: Expected molecular ion [M⁺] at m/z 285.03 (theoretical for C₁₅H₁₂BrN), with fragmentation patterns dominated by Br loss and anthracene core breakdown.

Synthesis and Manufacturing

Bromination Strategies

Bromination of anthracene derivatives typically employs N-bromosuccinimide (NBS) or dibromohydantoin reagents. For example:

-

9-Bromo-10-phenylanthracene Synthesis:

NBS (2.1 g, 11.8 mmol) and 9-phenylanthracene (2.5 g, 9.83 mmol) in chloroform at 60°C yield 61.2% product . -

9,10-Dibromoanthracene Synthesis:

Anthracene reacts with 1,3-dibromo-5,5-dimethylhydantoin in ethyl acetate under reflux, achieving 89% monobromination .

Adapting these methods, 10-Bromo-9-anthracenemethanamine could be synthesized via:

-

Direct Bromination:

-

React 9-anthracenemethanamine with NBS in CHCl₃ at 60°C.

-

Quench with water, extract with CH₂Cl₂, and purify via recrystallization.

-

-

Coupling Approaches:

-

Suzuki-Miyaura coupling between 9-bromoanthracene and a boronic acid-functionalized methanamine precursor.

-

Physicochemical Properties

Thermal Stability

Solubility Profile

Reactivity and Functionalization

Nucleophilic Substitution

The C-Br bond undergoes SNAr reactions with amines, alkoxides, and thiols. For instance:

-

Amination: Reacting with piperazine in DMF at 80°C could yield diamino derivatives.

-

Methoxylation: Treatment with NaOMe/MeOH replaces Br with OMe.

Cross-Coupling Reactions

Pd-catalyzed couplings enable π-system extension:

-

Suzuki Coupling: With arylboronic acids to form biaryl systems.

-

Sonogashira Coupling: Introducing alkynyl groups for optoelectronic applications.

Redox Transformations

-

Oxidation: MnO₂ or KMnO₄ oxidizes the anthracene core to anthraquinone derivatives .

-

Reduction: Zn/HCl reduces C-Br to C-H, yielding 9-anthracenemethanamine.

Applications and Industrial Relevance

Organic Electronics

Brominated anthracenes serve as:

-

OLED Hole-Transport Materials: 9-Bromo-10-phenylanthracene exhibits electroluminescence in blue-emitting devices .

-

Photoconductive Polymers: Incorporating into polyfluorene backbones enhances charge mobility.

Pharmaceutical Intermediates

The amine group enables derivatization into:

-

Anticancer Agents: Analogous to anthracycline antibiotics.

-

Fluorescent Tags: For bioimaging and protease activity assays.

Catalysis and Materials Science

-

Ligand Design: Chelating transition metals via the amine group.

-

MOF Construction: As a rigid linker for porous coordination polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume